molecular formula C19H14ClN3O5S B8683897 Ethyl 2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-1,3-oxazole-5-carboxylate

Ethyl 2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-1,3-oxazole-5-carboxylate

Cat. No. B8683897
M. Wt: 431.8 g/mol
InChI Key: DDXDTWJGZVEIFE-UHFFFAOYSA-N
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Description

Ethyl 2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-1,3-oxazole-5-carboxylate is a useful research compound. Its molecular formula is C19H14ClN3O5S and its molecular weight is 431.8 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C19H14ClN3O5S

Molecular Weight

431.8 g/mol

IUPAC Name

ethyl 2-[1-(benzenesulfonyl)-6-chloroindazol-4-yl]-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C19H14ClN3O5S/c1-2-27-19(24)17-11-21-18(28-17)14-8-12(20)9-16-15(14)10-22-23(16)29(25,26)13-6-4-3-5-7-13/h3-11H,2H2,1H3

InChI Key

DDXDTWJGZVEIFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(O1)C2=C3C=NN(C3=CC(=C2)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 4 batches, tetrakis(triphenylphosphine)palladium(0) (3.37 g, 2.92 mmol), ethyl 2-chloro-1,3-oxazole-5-carboxylate (6.65 g, 37.9 mmol, available from Apollo Scientific) and copper(I) iodide (1.11 g, 5.83 mmol) were added to a solution of 6-chloro-1-(phenylsulfonyl)-4-(trimethylstannanyl)-1H-indazole (13.28 g, 29.2 mmol) in N,N-dimethylformamide (52 ml). In 3 of the batches, tetrakis(triphenylphosphine)palladium(0) (1.03 g, 0.89 mmol), ethyl 2-chloro-1,3-oxazole-5-carboxylate (2.03 g, 11.59 mmol) and copper(I) iodide (0.34 g, 1.78 mmol) were added to a solution of 6-chloro-1-(phenylsulfonyl)-4-(trimethylstannanyl)-1H-indazole (4.06 g, 8.91 mmol) in N,N-dimethylformamide (16 ml). In the fourth batch, tetrakis(triphenylphosphine)palladium(0) (0.28 g, 0.24 mmol), ethyl 2-chloro-1,3-oxazole-5-carboxylate (0.55 g, 3.14 mmol) and copper(I) iodide (0.09 g, 0.48 mmol) were added to a solution of 6-chloro-1-(phenylsulfonyl)-4-(trimethylstannanyl)-1H-indazole (1.10 g, 2.42 mmol) in N,N-dimethylformamide (4 ml). Each batch was heated and stirred at 100° C. under microwave irradiation for 30 min. The mixtures were allowed to cool to RT and the combined precipitated product suspended in diethyl ether and collected by filtration, washing with further diethyl ether then drying in a vacuum oven for 72 h. Approximately 5.2 g of the resultant solid was dissolved in dichloromethane and passed through Celite, eluting with further dichloromethane. The solvent was evaporated in vacuo to give the title compound as a pale orange solid (4.95 g).
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
13.28 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
3.37 g
Type
catalyst
Reaction Step One
Quantity
1.11 g
Type
catalyst
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step Two
Quantity
4.06 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two
Quantity
1.03 g
Type
catalyst
Reaction Step Two
Quantity
0.34 g
Type
catalyst
Reaction Step Two
Quantity
0.55 g
Type
reactant
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
0.28 g
Type
catalyst
Reaction Step Three
Quantity
0.09 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

In 4 batches, tetra is(triphenylphosphine)palladium(0) (3.37 g, 2.92 mmol), ethyl 2-chloro-1,3-oxazole-5-carboxylate (6.65 g, 37.9 mmol, available from Apollo Scientific) and copper(I) iodide (1.11 g, 5.83 mmol) were added to a solution of 6-chloro-1-(phenylsulfonyl)-4-(trimethylstannanyl)-1H-indazole (13.28 g, 29.2 mmol) in N,N-dimethylformamide (52 ml). In 3 of the batches, tetra is(triphenylphosphine)palladium(0) (1.03 g, 0.89 mmol), ethyl 2-chloro-1,3-oxazole-5-carboxylate (2.03 g, 11.59 mmol) and copper(I) iodide (0.34 g, 1.78 mmol) were added to a solution of 6-chloro-1-(phenylsulfonyl)-4-(trimethylstannanyl)-1H-indazole (4.06 g, 8.91 mmol) in N,N-dimethylformamide (16 ml). In the fourth batch, tetra is(triphenylphosphine)palladium(0) (0.28 g, 0.24 mmol), ethyl 2-chloro-1,3-oxazole-5-carboxylate (0.55 g, 3.14 mmol) and copper(I) iodide (0.09 g, 0.48 mmol) were added to a solution of 6-chloro-1-(phenylsulfonyl)-4-(trimethylstannanyl)-1H-indazole (1.10 g, 2.42 mmol) in N,N-dimethylformamide (4 ml). Each batch was heated and stirred at 100° C. under microwave irradiation for 30 min. The mixtures were allowed to cool to RT and the combined precipitated product suspended in diethyl ether and collected by filtration, washing with further diethyl ether then drying in a vacuum oven for 72 h. Approximately 5.2 g of the resultant solid was dissolved in dichloromethane and passed through Celite, eluting with further dichloromethane. The solvent was evaporated in vacuo to give the title compound as a pale orange solid (4.95 g).
[Compound]
Name
is(triphenylphosphine)palladium(0)
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
13.28 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
1.11 g
Type
catalyst
Reaction Step One
[Compound]
Name
is(triphenylphosphine)palladium(0)
Quantity
1.03 g
Type
reactant
Reaction Step Two
Quantity
2.03 g
Type
reactant
Reaction Step Two
Quantity
4.06 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two
Quantity
0.34 g
Type
catalyst
Reaction Step Two
[Compound]
Name
is(triphenylphosphine)palladium(0)
Quantity
0.28 g
Type
reactant
Reaction Step Three
Quantity
0.55 g
Type
reactant
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
0.09 g
Type
catalyst
Reaction Step Three

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